2,4-Dioxo-3-propyl-1H-quinazoline-7-carboxylic acid
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Overview
Description
Quinazoline derivatives, which include “2,4-Dioxo-3-propyl-1H-quinazoline-7-carboxylic acid”, belong to the N-containing heterocyclic compounds . They have drawn significant attention due to their wide range of biological activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods. These methods can be classified into five main categories: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . An easy one-pot three-components synthesis of 3-substituted quinazoline-2,4-diones has been designed, which can be performed in both catalyst- and solvent-free conditions under microwave irradiation .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. Some of these reactions include Aza-Diels-Alder reaction and Imino-Diels-Alder reaction . The specific chemical reactions that “2,4-Dioxo-3-propyl-1H-quinazoline-7-carboxylic acid” can undergo would depend on its specific structure and the conditions under which it is reacted.Scientific Research Applications
Synthesis and Chemical Properties
2,4-Dioxo-3-propyl-1H-quinazoline-7-carboxylic acid is a compound of interest due to its utility in the synthesis of various biologically active molecules. A study by Süsse and Johne (1985) provides insights into a novel route for synthesizing quinazoline carboxylic acids and their derivatives, showcasing the compound's relevance in chemical synthesis and the development of new pharmaceuticals (Süsse & Johne, 1985).
Biological Activity and Applications
Quinazoline derivatives have been extensively studied for their biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Martynenko et al. (2016) explored the synthesis, modification, and antimicrobial properties of quinazolinecarboxylic acids, highlighting their potential as antimicrobial and antifungal agents. This research underlines the broad spectrum of applications for compounds derived from 2,4-dioxo-3-propyl-1H-quinazoline-7-carboxylic acid in developing new therapeutic agents (Martynenko et al., 2016).
Catalysis and Material Science
In the field of catalysis and material science, the derivatives of quinazoline carboxylic acids have been utilized for their catalytic properties. Oudi et al. (2019) reported the synthesis of a metal-organic framework (MOF) incorporating propyl carboxylic acid, showcasing its efficiency in catalyzing the synthesis of biologically active heterocyclic compounds. This illustrates the compound's role in enhancing catalytic reactions, offering a pathway to environmentally benign and efficient synthesis methods (Oudi et al., 2019).
Fluorescent Properties and Dyes
The fluorescent properties of quinazoline derivatives have been investigated for potential applications in dyeing and biochemical assays. Phadke and Rangnekar (1986) studied the synthesis and fluorescent properties of thiazolo[4,5-b]quinoxaline derivatives, highlighting their application as fluorescent dyes on polyester fibers. Such studies demonstrate the versatility of quinazoline carboxylic acids and their derivatives in developing new materials with desired optical properties (Phadke & Rangnekar, 1986).
Future Directions
Quinazoline derivatives have shown significant potential in various fields, including biology, pesticides, and medicine . Future research could focus on exploring the potential applications of “2,4-Dioxo-3-propyl-1H-quinazoline-7-carboxylic acid” in these fields, as well as developing more efficient synthesis methods and investigating its mechanism of action in more detail.
properties
IUPAC Name |
2,4-dioxo-3-propyl-1H-quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-5-14-10(15)8-4-3-7(11(16)17)6-9(8)13-12(14)18/h3-4,6H,2,5H2,1H3,(H,13,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNDTCJUSYJSRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid |
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